Jak-IN-21
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Overview
Description
Jak-IN-21 is a selective and potent inhibitor of Janus kinases (JAKs), specifically targeting JAK1, JAK2, J2V617F, and TYK2 with IC50 values of 1.73, 2.04, 109, and 62.9 nM, respectively . Janus kinases are crucial components of the JAK-STAT signaling pathway, which plays a significant role in various cellular processes, including immune response, cell growth, and differentiation .
Preparation Methods
The synthesis of Jak-IN-21 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of pyrazolyl-amino-pyrimidinyl derivatives, followed by specific reaction conditions to achieve the desired compound . Industrial production methods focus on optimizing yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Jak-IN-21 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: This compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Jak-IN-21 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the JAK-STAT signaling pathway and its role in various chemical processes.
Biology: Employed in cellular and molecular biology research to investigate the effects of JAK inhibition on cell signaling and function.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the JAK-STAT pathway.
Mechanism of Action
Jak-IN-21 exerts its effects by inhibiting the activity of Janus kinases, thereby interfering with the JAK-STAT signaling pathway. This pathway is crucial for transmitting signals from cytokine receptors to the cell nucleus, leading to the transcription of genes involved in immune response and inflammation . By inhibiting JAKs, this compound prevents the phosphorylation and activation of STAT proteins, ultimately reducing the expression of pro-inflammatory genes .
Comparison with Similar Compounds
Jak-IN-21 is compared with other JAK inhibitors such as tofacitinib, baricitinib, and upadacitinib. While all these compounds target the JAK-STAT pathway, this compound is unique in its selectivity and potency towards specific JAK isoforms . For instance, tofacitinib and baricitinib have broader activity across multiple JAK isoforms, whereas this compound shows higher selectivity for JAK1 and JAK2 .
Similar Compounds
Tofacitinib: A pan-JAK inhibitor used in the treatment of rheumatoid arthritis and other autoimmune diseases.
Baricitinib: Selectively inhibits JAK1 and JAK2, used for treating rheumatoid arthritis.
Upadacitinib: A selective JAK1 inhibitor with applications in treating rheumatoid arthritis and other inflammatory conditions.
This compound’s unique selectivity profile makes it a valuable tool for studying specific aspects of the JAK-STAT pathway and developing targeted therapies .
Properties
Molecular Formula |
C19H16N8O |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-(cyanomethyl)-4-[2-[[1-(cyanomethyl)pyrazol-4-yl]amino]-5-methylpyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C19H16N8O/c1-13-10-23-19(25-16-11-24-27(12-16)9-7-21)26-17(13)14-2-4-15(5-3-14)18(28)22-8-6-20/h2-5,10-12H,8-9H2,1H3,(H,22,28)(H,23,25,26) |
InChI Key |
HTJNRNRPDXBRQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1C2=CC=C(C=C2)C(=O)NCC#N)NC3=CN(N=C3)CC#N |
Origin of Product |
United States |
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